5-Bromo-7-iodo-1H-indole
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Overview
Description
5-Bromo-7-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 5th and 7th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The unique substitution pattern in this compound makes it an interesting compound for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 5th position using bromine or a brominating agent like N-bromosuccinimide in an appropriate solvent such as acetic acid. The brominated intermediate is then subjected to iodination at the 7th position using iodine or an iodinating agent like iodine monochloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, where the halogen atoms are replaced with aryl or vinyl groups.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Cross-Coupling: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-7-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is used in the study of indole-based signaling pathways and their role in cellular processes.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-7-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The indole ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
7-Iodoindole: Lacks the bromine atom, affecting its reactivity and biological properties.
5,7-Dibromoindole: Contains two bromine atoms, which may alter its chemical behavior compared to 5-Bromo-7-iodo-1H-indole.
Uniqueness
This compound’s unique combination of bromine and iodine atoms provides distinct reactivity patterns and biological activities. This dual halogenation allows for diverse functionalization and enhances its potential in various applications .
Properties
IUPAC Name |
5-bromo-7-iodo-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIOKZVOCOPDBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559759 |
Source
|
Record name | 5-Bromo-7-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123020-20-2 |
Source
|
Record name | 5-Bromo-7-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-7-iodoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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